molecular formula C13H13FN2O B8497386 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE CAS No. 1448428-00-9

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE

Cat. No.: B8497386
CAS No.: 1448428-00-9
M. Wt: 232.25 g/mol
InChI Key: KWHGHFBULZPCCX-UHFFFAOYSA-N
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Description

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a fluoro substituent, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-fluoro-4-methylbenzonitrile with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate: Shares structural similarities but differs in the presence of a thieno[3,2-c]pyridine ring.

    5-(4-Cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid: Contains an imidazole ring instead of a benzonitrile moiety.

Uniqueness

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1448428-00-9

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

5-[(2-cyclopropyl-2-oxoethyl)amino]-2-fluoro-4-methylbenzonitrile

InChI

InChI=1S/C13H13FN2O/c1-8-4-11(14)10(6-15)5-12(8)16-7-13(17)9-2-3-9/h4-5,9,16H,2-3,7H2,1H3

InChI Key

KWHGHFBULZPCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NCC(=O)C2CC2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-fluoro-4-methylbenzonitrile (12 g, 80 mmol) was dissolved in anhydrous N,N-dimethylformamide (160 mL) under nitrogen, and potassium carbonate (13.27 g, 96 mmol) and potassium iodide (14.61 g, 88 mmol) were added as solids with stirring. The reaction was stirred for 5 minutes at room temperature and then bromomethyl cyclopropylketone (20.24 mL, 180 mmol) was added. The reaction mixture was heated to 60° C. for 3 hours, and then the solvents removed under reduced pressure. The residue was dissolved in EA (400 mL) and washed with 400 mL of water. The organic layer was dried over magnesium sulfate, and solvent was removed under reduced pressure. The residue was re-dissolved in a minimum amount of EA, and hexanes were added to bring the solution to 3:1 hexanes:EA by volume. The product precipitated out of solution and was collected by filtration to provide 5-(2-cyclopropyl-2-oxoethylamino)-2-fluoro-4-methylbenzonitrile (14.19 g, 61.2 mmol). LC/MS (m/z: 233, M+1)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
13.27 g
Type
reactant
Reaction Step Two
Quantity
14.61 g
Type
reactant
Reaction Step Two
Quantity
20.24 mL
Type
reactant
Reaction Step Three

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